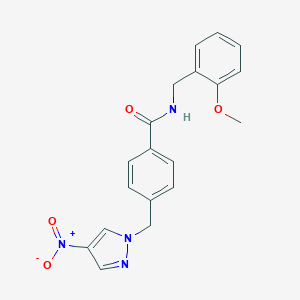
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as CZ-1, is a novel compound with potential applications in scientific research. CZ-1 is a member of the adamantane-based triazole antifungal agents and has been shown to have potent antifungal activity against several fungal strains.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is not fully understood, but it is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are involved in the metabolism of ergosterol.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research. Studies have also shown that N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide does not affect the growth of mammalian cells, indicating its selectivity towards fungal cells. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is its potent antifungal activity, which makes it a useful tool for studying fungal infections. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide also has minimal toxicity, making it a safer alternative to other antifungal agents. However, one limitation of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. One area of interest is its potential use as a treatment for fungal infections in humans. Further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in humans. Another area of interest is its potential use as a tool for studying fungal infections in animal models. Studies are needed to determine the optimal dosage and administration route of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in animal models. Finally, further studies are needed to determine the mechanism of action of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide involves the reaction of 5-chloro-2-methylbenzoyl chloride with 1-adamantylamine to obtain 5-chloro-2-methyl-N-(1-adamantyl)benzamide. This intermediate product is then reacted with sodium azide and copper (I) iodide to form the triazole ring, resulting in the final product N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. The synthesis method of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has shown promising results in scientific research, particularly in the field of antifungal agents. Studies have shown that N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has potent antifungal activity against several fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been shown to have synergistic effects with other antifungal agents, such as fluconazole and amphotericin B.
Propiedades
Nombre del producto |
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide |
|---|---|
Fórmula molecular |
C20H23ClN4O |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O/c1-13-2-3-16(21)5-17(13)24-18(26)19-6-14-4-15(7-19)9-20(8-14,10-19)25-12-22-11-23-25/h2-3,5,11-12,14-15H,4,6-10H2,1H3,(H,24,26) |
Clave InChI |
KKAGALZTOVTWOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)


![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)

![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)

![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)
![1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213688.png)